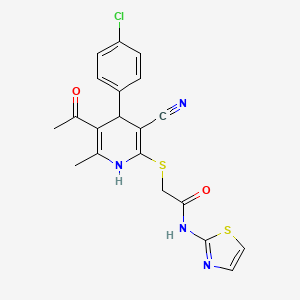
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H19ClN3O2S
- Molecular Weight : 452.0 g/mol
- CAS Number : 865612-48-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 4-chlorobenzaldehyde and cyanoacetamide. The synthetic route often requires specific catalysts and controlled conditions to achieve high yields and purity.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. Although the exact mechanisms remain to be fully elucidated, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymatic pathways, potentially leading to therapeutic applications in conditions such as cancer or metabolic disorders.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown significant DPPH radical scavenging activity, indicating their potential as antioxidants .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research. For example:
- α-glucosidase Inhibition : Some derivatives have demonstrated potent inhibitory effects on α-glucosidase, which is crucial for managing postprandial blood glucose levels. Compounds with similar structures reported IC50 values significantly lower than standard inhibitors like acarbose .
Anticancer Activity
In vitro studies have indicated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, some thiazole-containing derivatives have shown promising results against prostate cancer cells (PC3), with IC50 values suggesting strong anticancer potential .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole derivatives were evaluated for their anticancer properties against PC3 cell lines. The most active compounds exhibited IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity .
- Antioxidant Assessment : A comparative study assessed the antioxidant activity of several thiazole derivatives using DPPH assays. The results indicated that specific substitutions on the thiazole ring significantly improved radical scavenging capabilities compared to standard antioxidants like N-acetylcysteine .
属性
IUPAC Name |
2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-11-17(12(2)26)18(13-3-5-14(21)6-4-13)15(9-22)19(24-11)29-10-16(27)25-20-23-7-8-28-20/h3-8,18,24H,10H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRIVAKQLXDVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














